An In-depth Technical Guide to the Core Basic Properties of 2-(Pyrrolidin-1-yl)benzo[d]thiazole
An In-depth Technical Guide to the Core Basic Properties of 2-(Pyrrolidin-1-yl)benzo[d]thiazole
For Researchers, Scientists, and Drug Development Professionals
Abstract
The benzothiazole scaffold is a privileged heterocyclic system renowned for its wide spectrum of applications in medicinal chemistry and materials science.[1][2] Its derivatives have shown a remarkable range of biological activities, including antimicrobial, anticonvulsant, and anticancer properties.[3][4][5] This technical guide focuses on a specific, yet underexplored derivative, 2-(Pyrrolidin-1-yl)benzo[d]thiazole . We will delve into its fundamental chemical and physical properties, propose a robust synthetic route, and outline detailed experimental protocols for its characterization. Furthermore, we will contextualize its potential significance by examining the established biological roles of related benzothiazole compounds, thereby providing a forward-looking perspective for researchers in drug discovery and development.
Introduction: The Significance of the Benzothiazole Core
The benzothiazole moiety, a fusion of a benzene ring and a thiazole ring, is a cornerstone in the design of bioactive molecules.[2] The nitrogen and sulfur atoms within the thiazole ring provide unique electronic properties and hydrogen bonding capabilities, making it an excellent pharmacophore.[4] Commercially successful drugs like Riluzole, used in the treatment of amyotrophic lateral sclerosis, and Frentizole, an antiviral and immunosuppressant agent, feature the 2-aminobenzothiazole core, underscoring the therapeutic relevance of this heterocyclic system.[1] The introduction of a pyrrolidine ring at the 2-position is anticipated to modulate the molecule's lipophilicity, basicity, and steric profile, potentially leading to novel pharmacological activities.
Molecular Structure and Physicochemical Properties
The foundational step in understanding any chemical entity is to thoroughly characterize its structure and physicochemical parameters. These properties govern its behavior in both chemical and biological systems.
Predicted Physicochemical Data
| Property | Predicted Value/Range | Rationale & Significance |
| Molecular Formula | C₁₁H₁₂N₂S | Derived from the chemical structure. |
| Molecular Weight | 204.29 g/mol | Crucial for all stoichiometric calculations. |
| pKa | 5.0 - 7.0 | The pyrrolidine nitrogen is the primary basic center. Its basicity is expected to be influenced by the electron-withdrawing nature of the benzothiazole ring system. This value is critical for understanding its ionization state at physiological pH, which impacts solubility, membrane permeability, and receptor binding. |
| logP | 2.5 - 3.5 | The combination of the aromatic benzothiazole and the aliphatic pyrrolidine suggests moderate lipophilicity. This parameter is a key indicator of a compound's potential for oral bioavailability and CNS penetration, adhering to Lipinski's "rule of five".[4] |
| Solubility | Sparingly soluble in water; Soluble in organic solvents (e.g., DMSO, DMF, Methanol, Chloroform) | The largely nonpolar structure predicts low aqueous solubility. Solubility in various solvents is essential knowledge for reaction setup, purification, and formulation. |
| Hydrogen Bond Acceptors | 2 (The two nitrogen atoms) | Important for molecular interactions and target binding. |
| Hydrogen Bond Donors | 0 | The absence of acidic protons influences its interaction profile. |
Spectroscopic Characterization Profile
The definitive identification of 2-(Pyrrolidin-1-yl)benzo[d]thiazole relies on a combination of spectroscopic techniques. Below are the expected spectral characteristics.
| Technique | Expected Observations |
| ¹H NMR | Aromatic protons of the benzothiazole ring (4H) in the δ 7.0-8.0 ppm region. Methylene protons of the pyrrolidine ring, likely two distinct multiplets (4H each), in the δ 1.8-4.0 ppm range due to their proximity to the nitrogen and the benzothiazole system. |
| ¹³C NMR | Aromatic carbons of the benzothiazole ring in the δ 110-155 ppm range. The C2 carbon of the benzothiazole, directly attached to the pyrrolidine nitrogen, is expected to be significantly downfield (δ > 160 ppm). Pyrrolidine methylene carbons in the aliphatic region (δ 25-55 ppm). |
| FT-IR | Characteristic C=N stretching vibration of the thiazole ring around 1600-1650 cm⁻¹. Aromatic C-H stretching vibrations above 3000 cm⁻¹. Aliphatic C-H stretching vibrations just below 3000 cm⁻¹. |
| Mass Spectrometry (ESI-MS) | A prominent molecular ion peak [M+H]⁺ at m/z ≈ 205.1. |
Synthesis and Purification: A Proposed Protocol
A plausible and efficient synthetic route to 2-(Pyrrolidin-1-yl)benzo[d]thiazole involves the nucleophilic aromatic substitution of a leaving group at the 2-position of the benzothiazole ring with pyrrolidine. 2-Chlorobenzothiazole is a common and reactive starting material for this purpose.
Proposed Synthetic Workflow
Caption: Proposed workflow for the synthesis of 2-(Pyrrolidin-1-yl)benzo[d]thiazole.
Detailed Experimental Protocol
Materials:
-
2-Chlorobenzothiazole (1.0 eq)
-
Pyrrolidine (1.2 eq)
-
Potassium Carbonate (K₂CO₃) (2.0 eq)
-
N,N-Dimethylformamide (DMF)
-
Ethyl Acetate
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica Gel for column chromatography
Procedure:
-
To a solution of 2-chlorobenzothiazole in DMF, add pyrrolidine and potassium carbonate.
-
Heat the reaction mixture to 80-100 °C and monitor the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
Collect the fractions containing the pure product and concentrate under reduced pressure.
-
Characterize the final product using ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry to confirm its identity and purity.
Causality Behind Experimental Choices:
-
Excess Pyrrolidine: Using a slight excess of the nucleophile ensures the complete consumption of the starting material.
-
Base (K₂CO₃): The base is crucial to neutralize the HCl formed during the reaction, driving the equilibrium towards the product.
-
Solvent (DMF): A polar aprotic solvent like DMF is chosen for its ability to dissolve the reactants and facilitate the SNAr reaction.
-
Heat: Provides the necessary activation energy for the reaction to proceed at a reasonable rate.
Potential Biological Significance and Applications
While direct biological data for 2-(Pyrrolidin-1-yl)benzo[d]thiazole is lacking, the extensive research on its analogues provides a strong basis for predicting its potential therapeutic applications.
Established Activities of the Benzothiazole Scaffold
-
Antimicrobial Agents: Numerous 2-substituted benzothiazoles have demonstrated potent activity against a range of bacterial and fungal strains.[3][5] Some derivatives are known to inhibit dihydrofolate reductase (DHFR), a key enzyme in microbial folate synthesis.[3]
-
Anticonvulsant Properties: The benzothiazole nucleus is a recognized pharmacophore in the design of anticonvulsant drugs.[4] These compounds often act by modulating ion channels in the central nervous system.
-
Enzyme Inhibition: Derivatives of benzothiazole have been developed as inhibitors for various enzymes, including monoamine oxidase-B (MAO-B) and butyrylcholinesterase (BuChE), which are relevant targets in neurodegenerative diseases.[6]
-
Anticancer Activity: Some benzothiazole derivatives have been identified as inhibitors of key proteins involved in cell cycle progression, such as CENP-E, making them potential anticancer agents.
A Logical Framework for Future Investigation
Caption: A logical progression for the investigation of 2-(Pyrrolidin-1-yl)benzo[d]thiazole.
Conclusion
2-(Pyrrolidin-1-yl)benzo[d]thiazole represents a molecule of significant interest at the intersection of synthetic and medicinal chemistry. While it remains a relatively uncharacterized compound, its structural relationship to a plethora of biologically active molecules provides a compelling rationale for its synthesis and evaluation. This guide offers a comprehensive framework for its preparation, characterization, and the logical next steps for exploring its therapeutic potential. The protocols and insights provided herein are intended to empower researchers to unlock the potential of this and related benzothiazole derivatives in the ongoing quest for novel therapeutic agents.
References
-
N-(Benzo[d]thiazol-2-yl)-2-(2-fluoro-[1,1′-biphenyl]-4-yl)propanamide. MDPI. [Link]
-
Synthesis, antibacterial evaluation and in silico studies of novel 2-(benzo[d]thiazol-2-yl)-N-arylacetamides and their derivatives as potential DHFR inhibitors. PMC - NIH. [Link]
-
1-(Pyrrolidin-1-yl)naphtho[1,2-d]isoxazole. MDPI. [Link]
-
Green and comparative route to 6-(pyrrolidin-1-yl)-thiazolo [4,5-d] pyrimidines using novel thiazole-based Pd(II) catalysts. PMC - PubMed Central. [Link]
-
New benzo[d]thiazol-2-yl-aminoacetamides as potential anticonvulsants: synthesis, activity and prediction of molecular properties. PubMed. [Link]
-
Synthesis, Characterization and Biological Activity Evaluation of Some New Azo Derivatives from 2- Amino Benzothiazole and Their Derivatives. ResearchGate. [Link]
-
Four-component reaction of cyclic amines, 2-aminobenzothiazole, aromatic aldehydes and acetylenedicarboxylate. PMC - NIH. [Link]
-
Synthesis of highly functionalized 2-(pyrrolidin-1-yl)thiazole frameworks with interesting antibacterial and antimycobacterial a. ScienceDirect. [Link]
-
Contemporary progress in the synthesis and reactions of 2-aminobenzothiazole: a review. New Journal of Chemistry (RSC Publishing). [Link]
-
Benzothiazole-Propanamide Linker Pyrrolidine (Morpholine) as Monoamine Oxidase-B and Butyrylcholinesterase Inhibitors. PubMed. [Link]
-
An Update on the Synthesis of Pyrrolo[1][7]benzodiazepines. PMC - PubMed Central. [Link]
-
Identification of benzo[d]pyrrolo[2,1-b]thiazole derivatives as CENP-E inhibitors. PubMed. [Link]
-
N-(Benzo[d]thiazol-2-yl)benzamide and its chlorinated isomers: synthesis, NMR, FT-IR, UV-visible, BSA- and DNA-binding, DFT, molecular docking, and pharmacokinetic profiles. New Journal of Chemistry (RSC Publishing). [Link]
-
Synthesis and various biological activities of benzothiazole derivative: A review. pharmacyjournal.in. [Link]
-
Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting DHPS Enzyme. PMC - NIH. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis, antibacterial evaluation and in silico studies of novel 2-(benzo[d]thiazol-2-yl)-N-arylacetamides and their derivatives as potential DHFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. New benzo[d]thiazol-2-yl-aminoacetamides as potential anticonvulsants: synthesis, activity and prediction of molecular properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pharmacyjournal.in [pharmacyjournal.in]
- 6. Benzothiazole-Propanamide Linker Pyrrolidine (Morpholine) as Monoamine Oxidase-B and Butyrylcholinesterase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Green and comparative route to 6-(pyrrolidin-1-yl)-thiazolo [4,5-d] pyrimidines using novel thiazole-based Pd(II) catalysts - PMC [pmc.ncbi.nlm.nih.gov]
